3,8-Bismethacryloyl ethidium bromide

Catalog No.
S1913457
CAS No.
206444-57-7
M.F
C29H28BrN3O2
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-Bismethacryloyl ethidium bromide

CAS Number

206444-57-7

Product Name

3,8-Bismethacryloyl ethidium bromide

IUPAC Name

N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide;bromide

Molecular Formula

C29H28BrN3O2

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C29H27N3O2.BrH/c1-6-32-26-17-22(31-29(34)19(4)5)13-15-24(26)23-14-12-21(30-28(33)18(2)3)16-25(23)27(32)20-10-8-7-9-11-20;/h7-17H,2,4,6H2,1,3,5H3,(H,30,33);1H

InChI Key

IGXGJIVGBCOERN-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]

Synthesis and Properties

3,8-Bismethacryloyl ethidium bromide (also known as 3,8-Bismethacrylamido-5-ethyl-6-phenylphenanthridinium bromide) is a derivative of the common nucleic acid stain, ethidium bromide. It possesses a methacrylamide group on each end of the molecule, allowing it to covalently bond with polymers. While the specific research applications of 3,8-Bismethacryloyl ethidium bromide are somewhat limited, its properties have made it a useful tool in certain scientific investigations. Several studies discuss its synthesis and characterization [, ].

Potential Applications

Due to its combined functionalities, 3,8-Bismethacryloyl ethidium bromide has been explored for a few potential applications in scientific research:

  • Biocompatible Materials

    The ability to covalently link the molecule to polymers has led to investigations into its use in creating biocompatible materials. By incorporating 3,8-Bismethacryloyl ethidium bromide into polymers, researchers can introduce functionalities such as fluorescence labeling or potential interaction with nucleic acids [, ].

  • Biosensors

    The fluorescence properties of ethidium bromide can be exploited in the development of biosensors. Attaching 3,8-Bismethacryloyl ethidium bromide to a polymer scaffold could allow for the creation of biosensors that target specific nucleic acid sequences [].

3,8-Bismethacryloyl ethidium bromide is a synthetic compound derived from ethidium bromide, characterized by its unique structure that includes two methacryloyl groups attached to the ethidium backbone. Its molecular formula is C29H28BrN3O2, with a molecular weight of approximately 530.46 g/mol. This compound is notable for its fluorescent properties, making it useful in various biological and chemical applications, particularly in the field of molecular biology for nucleic acid detection and analysis .

Typical of methacryloyl compounds. These include:

  • Polymerization: The methacryloyl groups can undergo radical polymerization, which is useful for creating polymeric materials that incorporate the fluorescent properties of the compound.
  • Electrophilic Substitution: The aromatic system of ethidium can engage in electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, leading to the release of ethidium bromide and methacrylic acid derivatives.

3,8-Bismethacryloyl ethidium bromide exhibits significant biological activity, primarily due to the presence of the ethidium moiety. Ethidium compounds are known to intercalate into nucleic acids, which allows them to be utilized as:

  • Fluorescent Dyes: They are employed in gel electrophoresis for visualizing nucleic acids.
  • Antimicrobial Agents: Some studies suggest that derivatives of ethidium bromide possess antimicrobial properties due to their ability to penetrate bacterial membranes and interfere with DNA replication .

The synthesis of 3,8-bismethacryloyl ethidium bromide typically involves the following steps:

  • Formation of Ethidium Bromide: Ethidium bromide can be synthesized through the reaction of phenanthridine with bromoacetaldehyde followed by quaternization with methyl iodide.
  • Methacryloylation: The ethidium bromide is then reacted with methacrylic anhydride or methacryloyl chloride under basic conditions to introduce the methacryloyl groups at the 3 and 8 positions.

This method allows for a controlled introduction of functional groups while retaining the core structure necessary for biological activity .

3,8-Bismethacryloyl ethidium bromide has several applications in various fields:

  • Molecular Biology: Used as a fluorescent probe for DNA visualization in gel electrophoresis.
  • Polymer Science: Acts as a monomer in the synthesis of fluorescent polymers.
  • Diagnostics: Potential use in diagnostic assays where nucleic acid detection is required.

Interaction studies involving 3,8-bismethacryloyl ethidium bromide have shown its affinity for nucleic acids. The compound intercalates between base pairs, which can be detected via fluorescence spectroscopy. These studies reveal:

  • Binding Affinity: The binding strength to DNA and RNA varies depending on environmental conditions such as pH and ionic strength.
  • Competitive Binding: It can compete with other dyes like SYBR Green for binding sites on nucleic acids, which is critical for optimizing experimental conditions in molecular biology applications .

Several compounds share structural similarities with 3,8-bismethacryloyl ethidium bromide, particularly those derived from ethidium or containing methacrylate functionalities. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Ethidium BromideCore structure similarWidely used as a nucleic acid stain
4',6-Diamidino-2-phenylindole (DAPI)Intercalates into DNAEmits blue fluorescence; less toxic
SYBR GreenFluorescent dyeHigh sensitivity; used in real-time PCR
Acridine OrangeIntercalates into nucleic acidsEmits green or red fluorescence based on pH

3,8-Bismethacryloyl ethidium bromide's uniqueness lies in its dual methacryloyl groups that enable polymerization while maintaining strong fluorescent properties and intercalative behavior. This combination makes it particularly versatile for both biological and material science applications .

Dates

Modify: 2024-04-14

Explore Compound Types